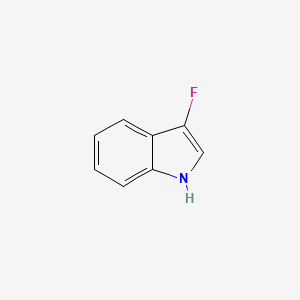

3-Fluoro-1H-indole

Vue d'ensemble

Description

3-Fluoro-1H-indole is an organic compound that belongs to the class of indole derivatives . Indoles are a significant heterocyclic system in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years .

Synthesis Analysis

The synthesis of indole derivatives, such as 3-Fluoro-1H-indole, has been a topic of interest in the chemical community . A variety of techniques have been used to produce these compounds . For instance, a one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid, operationally straightforward, generally high yielding and draws upon readily available building blocks .

Molecular Structure Analysis

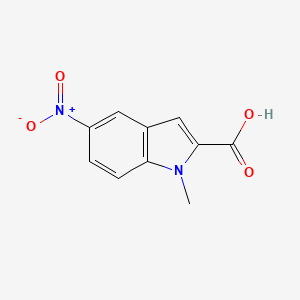

The molecular structure of 3-Fluoro-1H-indole is characterized by the presence of a fluorine atom on the indole ring, which can influence the molecule’s electronic properties and reactivity . The fluorine atom is highly electronegative, which can increase the acidity of adjacent functional groups and impact the molecule’s ability to undergo further chemical reactions .

Chemical Reactions Analysis

Fluorinated indoles, such as 3-Fluoro-1H-indole, have shown altered reactivity compared to their non-fluorinated counterparts . For instance, the fluorine-substituted 5,6-dihydroxytryptamines displayed decreased potential for oxidation and increased phenol acidities .

Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Fluoro-1H-indole are influenced by the presence of the fluorine atom. The papers indicate that fluorine substitution can lead to increased acidity and decreased oxidation potential.

Applications De Recherche Scientifique

HIV-1 Inhibition

A study by Wang et al. (2003) explored the use of a 4-fluoro derivative of indole in inhibiting HIV-1. This compound interfered with the interaction of the HIV surface protein gp120 with the host cell receptor CD4, showing enhanced potency and bioavailability in several species.

Synthesis for Biological Activity

Cheng (2012) discussed the synthesis of a compound (AM-694) from indole, demonstrating strong biological activity. This process involved a series of chemical reactions including protection, deprotection, and N-alkylation.

Fluorooxindoles for Enzymatic Mechanism Probing

Takéuchi, Tarui, and Shibata (2000) researched the treatment of several 3-substituted indoles with Selectfluor, yielding 3-substituted 3-fluorooxindoles. As these compounds are similar to oxindoles and 3-hydroxyoxindoles, they are potentially useful for investigating indole biosynthesis and metabolism mechanisms (Takéuchi, Tarui, & Shibata, 2000).

Catalytic C4-Selective Fluoroalkylation

Borah and Shi (2017) described a palladium-catalyzed, C4-selective fluoroalkylation of indoles, emphasizing the importance of choosing the right directing group for high regioselectivity. This method also applied to other heteroarenes like benzo[b]thiophene (Borah & Shi, 2017).

Antituberculosis Activity of Indole Derivatives

Karalı et al. (2007) synthesized new series of 5-fluoro-1H-indole-2,3-dione derivatives and evaluated their antituberculosis activity. They found that certain compounds exhibited significant inhibitory activity against Mycobacterium tuberculosis (Karalı et al., 2007).

Absorption and Fluorescence of Indole Derivatives

Carić et al. (2004) compared the absorption and fluorescence spectra of various indole-3-acetic acids, including fluorine-substituted derivatives. They found that the plant-growth promoting activity of these compounds correlated with the position of certain transition bands (Carić et al., 2004).

Fluoromethyl Indol-3-yl Ketones Synthesis

Yao et al. (2016) reported a simple and efficient protocol for synthesizing diverse fluoromethyl indol-3-yl ketones, highlighting the use of fluorinated acetic acids under catalyst- and additive-free conditions (Yao et al., 2016).

Safety And Hazards

While specific safety and hazard information for 3-Fluoro-1H-indole is not detailed in the provided papers, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Orientations Futures

Propriétés

IUPAC Name |

3-fluoro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMITYLJHUKSVIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50495220 | |

| Record name | 3-Fluoro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50495220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-1H-indole | |

CAS RN |

66946-81-4 | |

| Record name | 3-Fluoro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50495220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chlorothieno[3,2-b]pyridine](/img/structure/B1590127.png)